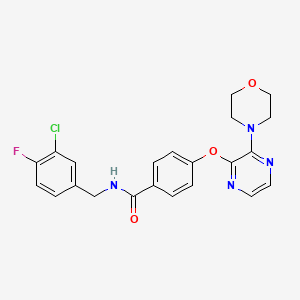

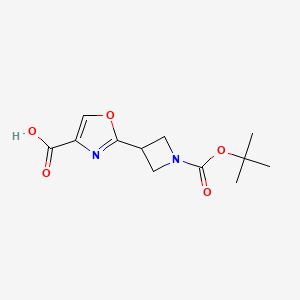

![molecular formula C13H11F3N2O B2424750 N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 478249-64-8](/img/structure/B2424750.png)

N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a common motif in medicinal chemistry due to its ability to modulate chemical properties of molecules . The benzyl group attached to it suggests that it might be part of a larger aromatic system. The “1H-pyrrole-2-carboxamide” part indicates the presence of a pyrrole ring, a five-membered aromatic heterocycle, and a carboxamide group, which is a common functional group in bioactive molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through direct amidation reactions . For instance, a related compound, “N-(3,5-bis(trifluoromethyl)benzyl)stearamide”, was prepared by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140°C for 24 hours under metal- and catalyst-free conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis . Density functional theory (DFT) could be used to compute molecular electrostatic potential studies, determination of quantum descriptors, fundamental vibrational frequencies, and intensity of vibrational bands .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as refractive index measurement, density measurement, and SMILES string analysis .Scientific Research Applications

Molecular Design and Synthesis

N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been designed targeting co-activator associated arginine methyltransferase 1 (CARM1). The potency of these inhibitors is influenced by the nature of the heteroaryl fragment, with thiophene analogs being superior to others (Allan et al., 2009).

Radioligand Development

The compound IUR-1601, which includes the N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide framework, has been synthesized and evaluated as a radioligand for P2X7R. Its potency was compared with another compound, GSK1482160, using a radioligand competitive binding assay (Gao et al., 2018).

Labeling and Radioanalytical Chemistry

A method for 14C-labeling of N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide as a CCK-A antagonist was developed. This method involved a five-step sequence from pyrrol-2-carbonitrile as a key intermediate (Saemian & Shirvani, 2012).

Androgen Receptor Antagonism

Various 4-(anilino)pyrrole-2-carboxamides, including compounds with the this compound structure, have been synthesized as novel androgen receptor (AR) antagonists. These compounds showed promising binding affinity and efficacy in inhibiting testosterone-induced production of prostate-specific antigen in LNCaP cells (Wakabayashi et al., 2008).

Electronic and Optical Properties Study

The electronic, optical, and vibrational properties of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, a related compound, have been investigated using DFT/B3LYP methods. This includes analysis of polarizability, hyper-polarizability, and electronic properties (Pandey et al., 2020).

Properties

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-3-9(7-10)8-18-12(19)11-5-2-6-17-11/h1-7,17H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBRQMOTEHVYKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666160 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

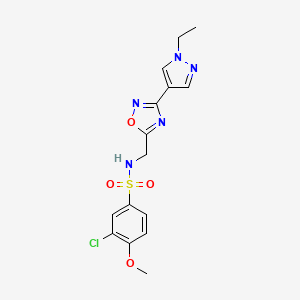

![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2424668.png)

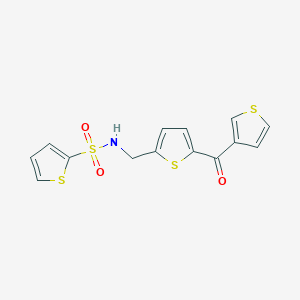

![2-(3-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2424673.png)

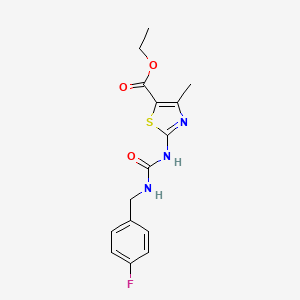

![3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2424678.png)

![1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2424679.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2424681.png)

![1-(2,3,4,4a,5,7,8,8a-Octahydropyrano[3,2-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2424684.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2424688.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B2424690.png)